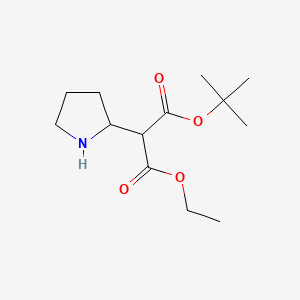

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

描述

属性

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPZQLQJCSZUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically starts from a commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (a protected pyrrolidine derivative). The key steps involve:

- Conversion of the hydroxyl group to a good leaving group (e.g., methanesulfonate ester),

- Subsequent nucleophilic substitution with diethyl malonate or a related malonate ester,

- Hydrolysis and further transformations to yield the target malonate derivative with pyrrolidin-2-yl substitution.

This approach allows stereospecific synthesis and control over the stereochemistry at the pyrrolidine ring.

Detailed Preparation Steps

| Step | Reaction | Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Conversion of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate to methanesulfonate ester | Methanesulfonyl chloride, base (e.g., triethylamine) | Toluene or similar | Room temperature to mild heating | Formation of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |

| 2 | Nucleophilic substitution with diethyl malonate | Diethyl malonate, base (potassium tert-butoxide or sodium ethoxide) | 1-Methyl-2-pyrrolidinone, ethanol, or other polar aprotic solvents | Controlled temperature (often room temp to moderate heating) | Yields diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate with inversion of stereochemistry |

| 3 | Hydrolysis of diester to malonic acid derivative | Aqueous potassium hydroxide or sodium hydroxide | Water, tetrahydrofuran, or ethanol mixtures | Mild heating | Produces (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid |

| 4 | Decarboxylation of malonic acid derivative | Heat, sometimes in presence of solvents like dimethylsulfoxide/toluene | Dimethylsulfoxide, toluene | Elevated temperature | Yields (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid |

These steps are supported by patent literature describing similar compounds and their intermediates, indicating the robustness of the synthetic route.

Reaction Conditions and Reagents

- Bases: Potassium tert-butoxide and sodium ethoxide are commonly used for malonate substitution due to their strong basicity and ability to deprotonate malonate esters effectively.

- Solvents: Toluene is preferred for the methanesulfonyl ester formation step; 1-methyl-2-pyrrolidinone or ethanol are used for the malonate displacement step. Hydrolysis can be performed in aqueous tetrahydrofuran or ethanol mixtures.

- Temperature: Reactions are generally carried out at ambient to moderate temperatures to control stereochemistry and avoid side reactions.

- Stereochemistry: The nucleophilic substitution step leads to inversion of configuration at the chiral center, which is critical for obtaining the desired stereoisomer.

Alternative Synthetic Routes and Considerations

Although the above method is standard, alternative approaches may involve:

- Use of different bases such as sodium hydride or potassium hydride,

- Variation in solvents like dimethylformamide or dimethylacetamide for better solubility,

- Salt formation and crystallization techniques to isolate intermediates or final products in pure crystalline forms.

Summary Table of Preparation Methods

| Preparation Stage | Starting Material | Reagents & Bases | Solvents | Key Conditions | Outcome |

|---|---|---|---|---|---|

| Methanesulfonate formation | tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, triethylamine | Toluene | Room temp to mild heat | tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |

| Malonate substitution | Methanesulfonate ester | Diethyl malonate, potassium tert-butoxide or sodium ethoxide | 1-Methyl-2-pyrrolidinone or ethanol | Room temp to moderate heat | Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate |

| Hydrolysis | Diethyl malonate derivative | KOH or NaOH (aqueous) | Water/THF or ethanol | Mild heating | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid |

| Decarboxylation | Malonic acid derivative | Heat | DMSO/toluene or similar | Elevated temperature | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid |

Research Findings and Practical Notes

- The stereospecificity of the substitution step is crucial and well-documented in patent literature, where inversion of stereochemistry occurs during nucleophilic attack on the methanesulfonate intermediate.

- The choice of solvent and base affects yield and purity; polar aprotic solvents and strong bases favor efficient substitution.

- Hydrolysis and decarboxylation steps are sensitive to temperature and solvent choice, impacting the final product's stereochemical integrity.

- Crystallization and salt formation techniques are used downstream for purification and isolation of intermediates and final products, with various acids employed to form stable salts.

化学反应分析

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research has indicated potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis

作用机制

The mechanism of action of 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Key Observations:

- Yield Trends : The tert-butyl ethyl ester in the target compound (72% yield) outperforms bulkier analogs like 7p (10% yield) but is less efficient than dibenzyl derivatives (82%) due to steric and electronic effects .

- Substituent Effects: The pyrrolidin-2-yl group enhances nucleophilicity compared to non-nitrogen substituents (e.g., nona-diynyl in 5e), enabling participation in reactions requiring amine-directed activation. In contrast, bromopyrimidinyl substituents () favor electrophilic aromatic substitution .

- Ester Group Impact : tert-Butyl esters improve stability, whereas methyl or ethyl esters offer better solubility. For example, 4029 (tert-butyl/methyl) is used in oxime formation due to its balance of stability and reactivity .

Physicochemical Properties

- NMR Data : The tert-butyl group in the target compound generates characteristic peaks at δ ~1.47 (1H NMR) and δ ~28.0 (13C NMR), consistent with analogs like 4029 . The pyrrolidin-2-yl protons appear as broad singlets (δ ~1.90–4.10), distinct from pyridine or bromo-substituted malonates .

- Stability : tert-Butyl esters resist hydrolysis better than methyl or ethyl esters, making the target compound suitable for prolonged storage .

生物活性

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate, with the CAS number 118758-56-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Purity : >97%

- Structure : The compound features a pyrrolidine ring and malonate moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its structural components. The pyrrolidine ring is known for its role in enhancing the compound's ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy may be linked to the disruption of bacterial cell membranes.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various malonate derivatives, including this compound, on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to controls.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that it could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses.

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves malonate esterification followed by pyrrolidine functionalization. A factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yield and selectivity . For example, tert-butyl esterification under anhydrous conditions with DCC/DMAP catalysis is common, while ethyl ester formation may use ethanol in acidic conditions. Monitoring via TLC and NMR ensures intermediate purity .

Q. Which purification techniques are most effective for isolating this compound from byproducts like unreacted pyrrolidine or esterification reagents?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For scale-up, recrystallization in ethanol/water mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm validates purity (>98%), as outlined in COA protocols for similar malonate derivatives .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm, singlet), ethyl ester (δ 4.1–4.3 ppm quartet), and pyrrolidine protons (δ 1.5–3.0 ppm). Malonate carbonyls appear at ~170 ppm in ¹³C NMR .

- IR : Ester C=O stretches at ~1740 cm⁻¹ and pyrrolidine N-H (if protonated) at ~3300 cm⁻¹.

- MS : ESI-MS in positive mode should show [M+H]⁺ matching the molecular formula (C₁₄H₂₅NO₄).

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound, particularly in asymmetric catalysis or cyclization reactions?

- Methodological Answer : Computational studies (DFT or MD simulations) can map transition states to predict stereoselectivity. For example, the pyrrolidine ring’s conformation may influence malonate reactivity via steric hindrance or hydrogen bonding. Experimental validation via kinetic isotope effects (KIEs) or chiral HPLC analysis of products is critical .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

- Methodological Answer : Systematic screening of reaction parameters (e.g., solvent dielectric, catalyst loading) using a Taguchi orthogonal array minimizes confounding variables. Contradictions may arise from trace moisture or competing side reactions; in situ FTIR or LC-MS monitors intermediates to identify bottlenecks .

Q. What strategies are recommended for incorporating this malonate derivative into drug discovery pipelines, particularly for targeting pyrrolidine-dependent enzymes (e.g., kinases or proteases)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions between the pyrrolidine-malonate scaffold and enzyme active sites.

- SAR Analysis : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) and compare bioactivity via IC₅₀ assays.

- In Vivo Stability : Assess metabolic stability in liver microsomes, focusing on ester hydrolysis rates .

Q. How can the compound’s stability under varying pH and temperature conditions be rigorously characterized for long-term storage in research settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。